molecular formula C6H3BrS B13460884 3-Bromo-4-ethynylthiophene

3-Bromo-4-ethynylthiophene

Cat. No.: B13460884
M. Wt: 187.06 g/mol
InChI Key: KDGDRHOXZMXUGL-UHFFFAOYSA-N
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Description

3-Bromo-4-ethynylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of both bromine and ethynyl groups in the 3 and 4 positions, respectively, makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethynylthiophene can be achieved through several methods. One common approach involves the bromination of 4-ethynylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethynylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethynylthiophene and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, these compounds can inhibit enzymes or interact with receptors, leading to various physiological effects. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with target molecules .

Comparison with Similar Compounds

  • 3-Bromo-4-methylthiophene
  • 3-Bromo-4-phenylthiophene
  • 3-Bromo-4-ethynylpyridine

Comparison: 3-Bromo-4-ethynylthiophene is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and electronic properties. Compared to 3-Bromo-4-methylthiophene, the ethynyl group in this compound allows for additional coupling reactions, making it more versatile in synthetic applications .

Properties

Molecular Formula

C6H3BrS

Molecular Weight

187.06 g/mol

IUPAC Name

3-bromo-4-ethynylthiophene

InChI

InChI=1S/C6H3BrS/c1-2-5-3-8-4-6(5)7/h1,3-4H

InChI Key

KDGDRHOXZMXUGL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CSC=C1Br

Origin of Product

United States

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